(2S,2'S)-2,2'-Bipyrrolidine CAS 124779-66-4 properties
(2S,2'S)-2,2'-Bipyrrolidine CAS 124779-66-4 properties
Executive Summary
(2S,2'S)-2,2'-Bipyrrolidine (CAS 124779-66-4) is a
This guide details the physicochemical profile, manufacturing protocols, and mechanistic applications of (2S,2'S)-2,2'-Bipyrrolidine. It specifically addresses the resolution-based synthesis from pyrrolidine and its dual utility as both a Lewis base organocatalyst and a chiral ligand for transition metals (Ag, Fe, Os).
Chemical Identity & Physicochemical Profile
The following data aggregates standard technical specifications verified against high-purity commercial standards.
| Property | Specification | Notes |
| CAS Number | 124779-66-4 | Specific to the (2S,2'S) enantiomer.[1][2] |
| IUPAC Name | (2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | Also known as (S,S)-2,2'-Bispyrrolidine. |
| Molecular Formula | ||
| Molecular Weight | 140.23 g/mol | |
| Physical Form | Colorless to pale yellow liquid (Free Base) | Often supplied as a tartrate salt (Powder). |
| Boiling Point | 97–98 °C at 8.0 mmHg | High vacuum distillation required for purification. |
| Optical Rotation | Sign is (+) for (S,S). | |
| pKa | ~10–11 (estimated) | Strongly basic secondary amine. |
| Solubility | Soluble in polar organic solvents (MeOH, DCM) | Hygroscopic; absorbs |
| Storage | 2–8 °C, Inert Atmosphere ( | Air-sensitive; store in desiccator or glovebox. |
Synthetic Pathways & Manufacturing
While direct oxidative coupling of L-proline is theoretically possible, the industrial and laboratory standard for obtaining high-purity (2S,2'S)-2,2'-Bipyrrolidine relies on the photodimerization of pyrrolidine followed by optical resolution . This method is favored for its scalability and the ability to access both enantiomers.
The "Self-Validating" Synthesis Protocol
This workflow describes the resolution of the dl/meso mixture. The causality behind each step is explained to ensure reproducibility.
Step 1: Photodimerization (Radical Coupling)
-
Reagent: Pyrrolidine (excess), Mercury (
) sensitizer. -
Mechanism: UV irradiation (
= 254 nm) in the presence of Hg generates pyrrolidinyl radicals. These recombine to form a statistical mixture of dl- (racemic) and meso-2,2'-bipyrrolidine. -
Critical Control: The reaction must be performed in a quartz apparatus to allow UV transmission.
Step 2: Isolation of the dl-Pair
-
Procedure: Fractional distillation separates the meso isomer (bp 83–84 °C / 13 mmHg) from the dl-pair (bp 97–98 °C / 13 mmHg).
-
Validation: Verify the absence of the meso isomer via GC or NMR before proceeding to resolution. The meso compound is achiral and will lower the final ee.
Step 3: Optical Resolution (The Chiral Switch)
-
Reagent: L-(+)-Tartaric acid (or D-(-)-Tartaric acid for the opposite enantiomer).
-
Process: The dl-diamine is treated with tartaric acid in water/ethanol.
-
Causality: The (S,S)-diamine forms a diastereomeric salt with L-tartrate that has different solubility properties than the (R,R)-salt.
-
Purification: Recrystallization of the tartrate salt yields the optically pure (S,S)-2,2'-bipyrrolidine tartrate.
-
Liberation: Treatment with strong base (KOH) followed by extraction and distillation yields the free amine.
Synthesis Workflow Diagram
Figure 1: Manufacturing workflow for (2S,2'S)-2,2'-Bipyrrolidine via photodimerization and resolution.
Mechanistic Role in Asymmetric Catalysis
(2S,2'S)-2,2'-Bipyrrolidine operates through two primary modes of action: Organocatalysis (via Enamine/Iminium activation) and Metal-Ligand Coordination .
Organocatalysis (The Proline Homolog)
Similar to L-proline, the secondary amine moiety can condense with carbonyls to form enamines or iminium ions. However, the
-
Mechanism: In aldol reactions, one pyrrolidine nitrogen forms the enamine with the ketone donor, while the second nitrogen (or its protonated ammonium form) directs the incoming aldehyde electrophile via hydrogen bonding.
-
Advantage: The rigid bicyclic backbone prevents conformational flexibility, often leading to higher enantioselectivities (ee) than simple proline derivatives.
Chiral Ligand for Transition Metals
The diamine acts as a bidentate ligand (
-
Osmium Catalysis: N,N'-dialkylated derivatives are used in asymmetric dihydroxylation.
-
Silver(I) Catalysis: Used in Ag(I)-catalyzed 1,3-dipolar cycloadditions of azomethine ylides. The bulky, chiral environment around the Ag center forces the approach of the dipolarophile to occur from a specific face.
-
Iron Catalysis: The "Mix-1" catalyst (a mixture of isomeric Fe complexes derived from 2,2'-bipyrrolidine) is a powerful reagent for non-heme iron C-H oxidation.
Catalytic Cycle Diagram (Organocatalysis)
Figure 2: Simplified organocatalytic cycle showing enamine activation by (2S,2'S)-2,2'-Bipyrrolidine.[3][4]
Handling, Stability & Safety
Safety Profile:
-
Corrosivity: (2S,2'S)-2,2'-Bipyrrolidine is a strong base and skin corrosive (Category 1B). It causes severe skin burns and eye damage.[4]
-
Toxicity: Harmful if swallowed (Acute Tox. 4).
Stability & Storage:
-
Air Sensitivity: The free base readily absorbs
and moisture from the air, forming carbonate salts that appear as white crusts. This degrades catalytic efficiency. -
Protocol: Always handle the free base under an inert atmosphere (Nitrogen or Argon).
-
Long-term Storage: If not used immediately, convert to the tartrate or hydrochloride salt, which are stable solids. Store at 2–8 °C.
References
-
Synthesis via Resolution: Denmark, S. E.; Fu, J.; Lawler, M. J. "(S,S)-2,2'-Bispyrrolidine: Useful Ligands for Asymmetric Synthesis". Organic Syntheses, 2006 , 83, 121. Link
-
Physical Properties & CAS Data: Sigma-Aldrich. "Product Specification: (2S,2'S)-2,2'-Bipyrrolidine". Link
-
Iron Catalysis (Mix-1): Yazerski, V. A.; et al. "Making Fe(BPBP)-catalyzed C–H and C=C oxidations more affordable". Organic & Biomolecular Chemistry, 2014 , 12, 2062-2070. Link
-
Silver Catalysis: Gu, X.; et al. "Asymmetric [3 + 2] Cycloaddition of Azomethine Ylides Catalyzed by Silver(I) Triflate with a Chiral Bipyrrolidine-Derived Phosphine Ligand". ChemInform, 2013 . Link
-
General Properties: PubChem Database. "2,2'-Bipyrrolidine | C8H16N2".[4] Link
